3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
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Overview
Description
3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound featuring multiple functional groups, including methoxy, hydroxy, and nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization reaction between a monocarbonyl curcuminoid and an appropriate hydrazine derivative . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-performance liquid chromatography (HPLC) for purification and the implementation of large-scale reactors to handle the reaction volumes required for industrial production .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce new functional groups in place of the methoxy groups .
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for anti-cancer and anti-inflammatory agents.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with various molecular targets. The compound can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes . Additionally, it may interact with DNA, causing changes in gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenylacetic acid: Shares the trimethoxyphenyl group and is used in similar applications.
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar methoxy substitutions.
3-(3,4,5-Trimethoxyphenyl)propionic acid: Another compound with the trimethoxyphenyl group, used in various chemical reactions.
Uniqueness
What sets 3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile apart is its combination of functional groups and the resulting biological activity.
Properties
Molecular Formula |
C25H26N2O7S |
---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C25H26N2O7S/c1-30-18-7-6-15(10-19(18)31-2)25(29)13-35-24-17(12-26)16(11-22(28)27(24)25)14-8-20(32-3)23(34-5)21(9-14)33-4/h6-10,16,29H,11,13H2,1-5H3 |
InChI Key |
TWUYYUIZWFSVES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC(=C(C(=C4)OC)OC)OC)C#N)O)OC |
Origin of Product |
United States |
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